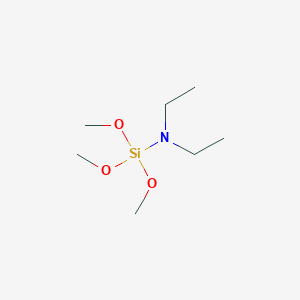
n-Hydroxy-n-methylglycine
Vue d'ensemble
Description
N-Hydroxy-n-methylglycine, also known as Sarcosine or N-methylglycine, is an amino acid with the formula CH3N(H)CH2CO2H . It exists at neutral pH as the zwitterion CH3N+(H)2CH2CO2−, which can be obtained as a white, water-soluble powder .
Synthesis Analysis
Sarcosine is an intermediate and byproduct in glycine synthesis and degradation . It is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . In the laboratory, it may be synthesized from chloroacetic acid and methylamine . A recent study provides insight into the influence of polymerization conditions and the limitations caused by the enhanced steric demand of the amino acid NCA monomers and their N-methylated derivatives .Molecular Structure Analysis
The molecular formula of this compound is C3H7NO3 . The average mass is 105.093 Da and the mono-isotopic mass is 105.042595 Da .Chemical Reactions Analysis
The general mechanism of action of aminoglycosides is inhibition of protein synthesis by promotion of mistranslation and elimination of proofreading . Aminoglycosides are pseudo-polysaccharides containing amino sugars and are polycationic .Physical And Chemical Properties Analysis
This compound is a white, water-soluble powder . It has a molar mass of 89.094 g·mol−1 . It is odorless and has a density of 1.093 g/mL . Its melting point is between 208 to 212 °C .Applications De Recherche Scientifique
Buffer Applications in Biochemistry and Electrophoresis
- Tricine as a Running Buffer : Tricine, a derivative of n-Hydroxy-n-methylglycine, is utilized as a running buffer for metallothionein (MT) isoform separation in capillary zone electrophoresis. Its effectiveness varies with concentration, buffer pH, and temperature. Tricine at pH 8.0 showed promise in separating MT isoforms, particularly in liver samples from rabbits administered with cadmium (Virtanen & Bordin, 1999).
- Buffer for Immunoelectrophoresis : Tricine, combined with Tris, forms a buffer for immunoelectrophoresis and zone electrophoresis in agarose gels. This formulation offers a cost-effective alternative to barbital buffers and has been compared favorably with other common buffer formulations (Monthony, Wallace, & Allen, 1978).
Biochemical and Pharmacological Applications
- Glycine Transporter Inhibitor : N-Methylglycine, a derivative of this compound, has been studied as a glycine transporter I inhibitor. It demonstrates potential benefits in the treatment of schizophrenia when added to antipsychotics, showing significant improvements in both positive and negative symptoms (Tsai et al., 2004).
- N-Methylglycine in Methionine Metabolism : Mutations in human glycine N-methyltransferase, which uses n-Methylglycine, provide insights into its role in methionine metabolism. It plays a crucial part in the economy of methyl groups in the body, indicating a significant role in cellular and metabolic processes (Luka et al., 2001).
Physicochemical Studies
- Enthalpic Dissolution Characteristics : The enthalpic dissolution characteristics of N-methylglycine in mixed aqueous-amide solvents have been explored. This research provides valuable information on the interactions of N-methylglycine with various solvents and its dissolution behavior, which can be relevant for its formulation and application in different mediums (Smirnov & Badelin, 2018).
- Gas Phase Behavior of Neutral Sarcosine : Studies on the shape and behavior of neutral sarcosine (N-methylglycine) in the gas phase have been conducted using laser-ablation molecular-beam Fourier transform microwave spectroscopy. These findings contribute to understanding the molecular structure and dynamics of N-methylglycine derivatives (Cocinero et al., 2007).
Applications in Cell Biology and Genetics
- Use in Tissue Cultures : Tricine buffer has been found useful for pH control in animal tissue cultures, offering stability and economic advantages. It facilitates the manipulation of cell populations during growth and experimentation without significant pH fluctuations (Gardner, 1969).
- Betaine Synthesis from Glycine : N-Methyltransferases that catalyze betaine synthesis from glycine, including derivatives like N-methylglycine, have been characterized in a halotolerant photosynthetic organism. This discovery provides a new understanding of the biosynthetic pathways of betaine, an important osmoprotectant synthesized in response to abiotic stresses (Waditee et al., 2003).
Orientations Futures
Propriétés
IUPAC Name |
2-[hydroxy(methyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c1-4(7)2-3(5)6/h7H,2H2,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFWBHDXFOBJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297093 | |
| Record name | n-hydroxy-n-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35285-54-2 | |
| Record name | NSC113968 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-hydroxy-n-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole, 1,4,7-trioxide](/img/structure/B3051571.png)


![4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3051579.png)
![2-[(Methylsulfanyl)methyl]aniline](/img/structure/B3051582.png)







![2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid](/img/structure/B3051591.png)
